2-(1-Adamantyl)imidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-adamantyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-4-19-11-15(18-16(19)3-1)17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,11-14H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHAIQRWKAVTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CN5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 1 Adamantyl Imidazo 1,2 a Pyridine
Historical Development of Imidazo[1,2-a]pyridine (B132010) Synthesis
The journey to synthesize the imidazo[1,2-a]pyridine core began over a century ago. One of the earliest and most fundamental methods was reported by Tschitschibabin in 1925, which involved the reaction of 2-aminopyridine (B139424) with α-halocarbonyl compounds. This foundational reaction laid the groundwork for numerous subsequent developments in the field. Over the decades, the synthetic toolbox for this scaffold has expanded significantly to include multicomponent reactions, transition-metal-catalyzed cross-couplings, and various cyclization strategies. researchgate.net A pivotal moment in the evolution of this field was the independent discovery by Groebke, Blackburn, and Bienaymé in 1998 of a three-component reaction involving 2-aminoazines, aldehydes, and isocyanides. nih.govresearchgate.net This reaction, now known as the Groebke–Blackburn–Bienaymé (GBB) reaction, provided a powerful and modular approach to a wide array of substituted imidazo[1,2-a]pyridines and has become a cornerstone of modern synthetic strategies. nih.govresearchgate.net
Classical Condensation Reactions in the Formation of the Imidazo[1,2-a]pyridine Core
The most traditional and widely employed method for constructing the imidazo[1,2-a]pyridine skeleton is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound. This reaction proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine with the α-haloketone to form a pyridinium (B92312) salt intermediate. Subsequent intramolecular cyclization through condensation between the exocyclic amino group and the ketone carbonyl, followed by dehydration, yields the final aromatic imidazo[1,2-a]pyridine ring system. While effective, this method often requires elevated temperatures and can be limited by the availability and stability of the requisite α-haloketone starting materials.
Targeted Synthesis of 2-(1-Adamantyl)imidazo[1,2-a]pyridine
The synthesis of the specifically substituted this compound leverages the established methodologies for the parent scaffold, adapting them for the incorporation of the bulky adamantyl group.
Strategies Utilizing 2-Aminopyridines and α-Haloketones
A direct and classical approach to this compound involves the reaction of various substituted or unsubstituted 2-aminopyridines with an adamantyl-containing α-haloketone, namely 1-(adamantan-1-yl)-2-bromoethan-1-one (bromomethyl (adamantan-1-yl) ketone). This method has been successfully employed to synthesize a series of 1-adamantylimidazo[1,2-a]pyridines. researchgate.net The reaction is sensitive to the electronic nature of the substituents on the 2-aminopyridine ring, with electron-acceptor groups having been shown to negatively impact the initial alkylation step. researchgate.net
Table 1: Synthesis of this compound via Classical Condensation
| 2-Aminopyridine Derivative | α-Haloketone | Conditions | Product | Yield (%) | Reference |
| 2-Aminopyridine | 1-(Adamantan-1-yl)-2-bromoethan-1-one | Reflux in ethanol | This compound | Not specified | researchgate.net |
| Substituted 2-Aminopyridines | 1-(Adamantan-1-yl)-2-bromoethan-1-one | Not specified | Substituted 2-(1-Adamantyl)imidazo[1,2-a]pyridines | Varied | researchgate.net |
One-Pot Reaction Sequences for Enhanced Efficiency
To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot multicomponent reactions have become a preferred strategy. The Groebke–Blackburn–Bienaymé (GBB) reaction is particularly well-suited for generating molecular diversity and has been applied to the synthesis of adamantane-substituted imidazo[1,2-a]pyridines. organic-chemistry.org In this approach, a 2-aminopyridine, an aldehyde, and an isocyanide react in a single vessel to construct the imidazo[1,2-a]pyridine core. To synthesize adamantyl-containing derivatives, either an adamantyl aldehyde or an adamantyl isocyanide can be utilized as one of the components. This strategy allows for the rapid assembly of complex molecules from simple starting materials. nih.govorganic-chemistry.org
Table 2: One-Pot Synthesis of Adamantane-Substituted Imidazo[1,2-a]pyridines via GBB Reaction
| 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst/Conditions | Product | Yield (%) | Reference |
| Various | Various | Adamantyl isocyanide | Sc(OTf)₃ | 3-Amino-2-substituted-imidazo[1,2-a]pyridines with N-adamantyl at position 3 | Good to excellent | organic-chemistry.org |
| 2-Aminopyridine | Adamantane-1-carbaldehyde | tert-Butyl isocyanide | NH₄Cl, MeOH, rt | N-tert-Butyl-2-(adamantan-1-yl)imidazo[1,2-a]pyridin-3-amine | Moderate | organic-chemistry.org |
Catalyst-Mediated Approaches in Imidazo[1,2-a]pyridine Formation
A wide range of catalysts has been developed to facilitate the synthesis of imidazo[1,2-a]pyridines under milder conditions and with greater efficiency. Transition metals, particularly copper, have proven highly effective. For instance, copper(I)-catalyzed one-pot procedures have been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and other starting materials like nitroolefins, using air as a green oxidant. organic-chemistry.org Other catalytic systems include the use of iodine, which promotes the reaction between 2-aminopyridines and acetophenones. ccspublishing.org.cn While not always explicitly demonstrated for the adamantyl derivative, these catalytic methods are generally applicable and offer potential routes to this compound, often with improved yields and milder reaction conditions compared to classical methods.
Table 3: Examples of Catalyst-Mediated Synthesis of Imidazo[1,2-a]pyridines
| Reactant 1 | Reactant 2 | Catalyst | Oxidant/Conditions | Product Scope | Reference |
| 2-Aminopyridines | Acetophenones | CuI | Air | 2,3-Disubstituted imidazo[1,2-a]pyridines | ccspublishing.org.cn |
| 2-Aminopyridines | Nitroolefins | CuBr | Air, DMF, 80°C | Various imidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridines | Ketones | Iodine | Flavin, Aerobic | 2,3-Disubstituted imidazo[1,2-a]pyridines | ccspublishing.org.cn |
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazo[1,2-a]pyridines to reduce the environmental impact of chemical processes. mdpi.com These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods. For the synthesis of imidazo[1,2-a]pyridines, green methods include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of environmentally benign solvents like water. ccspublishing.org.cnacs.org Catalyst-free methods, often performed under solvent-free or aqueous conditions, have also been developed. For example, ultrasound-assisted C-H functionalization of ketones in water provides a metal-free and base-free route to this scaffold. ccspublishing.org.cn One-pot multicomponent reactions, such as the GBB reaction, are inherently green as they increase atom economy and reduce the number of purification steps. mdpi.com These principles are directly applicable to the synthesis of this compound, offering more sustainable and efficient routes to this compound.
Total Synthesis of Complex Analogs Incorporating the this compound Core
The this compound scaffold serves as a versatile building block in the synthesis of more complex molecular architectures. While the total synthesis of naturally occurring products featuring this specific core is not extensively documented, numerous methodologies have been developed to create intricate analogs with potential applications in medicinal chemistry and materials science. These strategies often involve multicomponent reactions, tandem cyclizations, and functionalization of the core structure to build molecular complexity.
A prevalent strategy for synthesizing derivatives of (adamantan-1-yl)imidazo[1,2-a]pyridines involves the reaction of substituted 2-aminopyridines with bromomethyl (adamantan-1-yl) ketone. documentsdelivered.com This foundational reaction has been expanded to create a library of analogs. For instance, electron-acceptor substituents on the pyridine ring have been shown to negatively impact the alkylation step. documentsdelivered.com Further derivatization through bromination has been demonstrated to selectively introduce a bromine atom into the imidazole (B134444) ring without affecting the adamantane (B196018) nucleus. documentsdelivered.com
More complex analogs, such as peptidomimetics, have been synthesized by incorporating the imidazo[1,2-a]pyridine moiety. beilstein-journals.org One successful approach involves a tandem sequence of the Groebke–Blackburn–Bienaymé (GBB) three-component reaction followed by the Ugi multicomponent reaction. beilstein-journals.org This method allows for the creation of hybrid molecules containing both the substituted imidazo[1,2-a]pyridine pharmacophore and a peptidomimetic fragment, introducing four points of diversity from readily available starting materials. beilstein-journals.org The synthesis of an imidazo[1,2-a]pyridine-containing acid is a key step, which is then utilized as the acidic component in the subsequent Ugi reaction. beilstein-journals.org
Another class of complex analogs involves the fusion of additional ring systems to the this compound core. A novel approach to synthesize 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, which are polycyclic analogs, has been developed. rsc.org This strategy consists of a four-step sequence starting from 2-aminopyridines and acetophenones, with the key step being an intramolecular C–H amination of 2-(2′-aminophenyl)imidazo[1,2-a]pyridines using copper(II) triflate, trifluoroacetic acid, and (diacetoxyiodo)benzene. rsc.org
Furthermore, the this compound scaffold has been incorporated into hybrid molecules with other heterocyclic systems, such as oxadiazoles. nih.gov The synthesis of these imidazo[1,2-a]pyridine-oxadiazole hybrids has been pursued for the development of potential anticancer agents. nih.gov Additionally, the core structure has been used to create metal complexes, for example, with gold(III), to explore their biological activities. nih.gov
The synthesis of various substituted this compound analogs has been reported, where modifications are made to the imidazo[1,2-a]pyridine ring system itself. nih.gov For example, derivatives with methyl groups at different positions of the imidazo[1,2-a]pyridine ring have been synthesized by reacting α-haloketones with the appropriately substituted 2-aminopyridines in a basic medium. nih.gov
A summary of representative complex analogs incorporating the this compound core and their synthetic methodologies is presented in the table below.
| Complex Analog Type | Key Synthetic Strategy | Starting Materials | Significance |
| Substituted Analogs | Alkylation and subsequent functionalization (e.g., bromination) | Substituted 2-aminopyridines, bromomethyl (adamantan-1-yl) ketone | Exploration of structure-activity relationships documentsdelivered.com |
| Peptidomimetics | Tandem Groebke–Blackburn–Bienaymé and Ugi reactions | 2-aminopyridines, aldehydes, isocyanides, carboxylic acids | Creation of diverse libraries for biological screening beilstein-journals.org |
| Polycyclic Analogs | Intramolecular C–H amination | 2-aminopyridines, acetophenones | Development of π-expanded systems with unique optical properties rsc.org |
| Oxadiazole Hybrids | Multi-step synthesis involving formation of the oxadiazole ring | This compound derivatives | Development of potential anti-proliferative agents nih.gov |
| Gold(III) Complexes | Coordination of Au(III) to imidazo[1,2-a]pyridine ligands | Imidazo[1,2-a]pyridine derivatives, gold salts | Investigation of the biological effects of metal coordination nih.gov |
Advanced Derivatization and Functionalization of 2 1 Adamantyl Imidazo 1,2 a Pyridine
Electrophilic Aromatic Substitution Reactions on the Imidazo[1,2-a]pyridine (B132010) Ring System
The imidazo[1,2-a]pyridine ring is an electron-rich system, making it susceptible to electrophilic aromatic substitution. Theoretical and experimental studies have established that the C3 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. This high regioselectivity is attributed to the stability of the Wheland intermediate formed upon attack at C3, which effectively delocalizes the positive charge without disrupting the aromaticity of the fused pyridine (B92270) ring.
A prime example of this reactivity is the bromination of adamantyl-substituted imidazo[1,2-a]pyridines. Direct reaction of 2-(1-adamantyl)imidazo[1,2-a]pyridine derivatives with brominating agents demonstrates pronounced selectivity. For instance, the reaction of 2-(1-adamantyl)-7-methylimidazo[1,2-a]pyridine with an equimolar amount of N-Bromosuccinimide (NBS) exclusively yields the 3-bromo product. nih.gov Further studies have confirmed that boiling adamantylimidazo[1,2-a]pyridines in liquid bromine or reacting them in the presence of a Lewis acid leads to the clean insertion of a bromine atom into the C3 position of the imidazole (B134444) ring, leaving the adamantane (B196018) nucleus unaffected. documentsdelivered.com This highlights the chemoselectivity of the reaction, favoring the electron-rich heterocyclic system over the aliphatic adamantane cage.
The table below summarizes representative electrophilic substitution reactions on the this compound core.
| Starting Material | Reagent(s) | Product | Position of Substitution | Reference |
| 2-(1-adamantyl)-7-methylimidazo[1,2-a]pyridine | N-Bromosuccinimide (1 equiv.) | 2-(1-adamantyl)-3-bromo-7-methylimidazo[1,2-a]pyridine | C3 | nih.gov |
| Adamantylimidazo[1,2-a]pyridine | Liquid Bromine (reflux) | 3-Bromo-2-(1-adamantyl)imidazo[1,2-a]pyridine | C3 | documentsdelivered.com |
Nucleophilic Substitution and Coupling Reactions at Specific Positions
Nucleophilic aromatic substitution (SNAr) on the imidazo[1,2-a]pyridine ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring system. The position of substitution is highly dependent on the nature of both the leaving group and the incoming nucleophile.
While examples involving the 2-(1-adamantyl) derivative are not extensively documented, studies on analogous systems provide significant insight. Research on 2-cyano-3-nitroimidazo[1,2-a]pyridine reveals distinct regioselectivity in nucleophilic substitutions. researchgate.net In these reactions, "hard" nucleophiles like alkylamines and alkoxides preferentially attack the C2 position, leading to the displacement of the cyano group. Conversely, "soft" nucleophiles such as alkylthiols attack the C3 position, displacing the nitro group. researchgate.net This behavior underscores the principle that the site of nucleophilic attack can be controlled by the electronic properties of the substituents and the characteristics of the nucleophile. These findings suggest that a 3-halo-2-(1-adamantyl)imidazo[1,2-a]pyridine activated with an electron-withdrawing group could undergo nucleophilic substitution, providing a pathway to C3-functionalized analogs with heteroatomic linkages.
Functional Group Interconversions and Modifications of the Adamantane Moiety
Post-synthesis modification of functional groups on both the imidazo[1,2-a]pyridine core and the adamantane moiety allows for the generation of diverse analogs from a common intermediate. The adamantane cage is generally robust and chemically stable, often remaining inert during transformations on the heterocyclic ring. documentsdelivered.com However, under specific conditions, the adamantane group itself can be functionalized.
A notable transformation involving the adamantane moiety is the Ritter reaction. Despite the absence of a pre-activated position, 2-(1-adamantyl)imidazo[1,2-a]pyridines have been shown to participate in this reaction, which involves the generation of a tertiary carbocation at the bridgehead position of the adamantane cage followed by trapping with a nitrile. documentsdelivered.com Furthermore, modern synthetic methods have established protocols for the direct C-H functionalization of adamantane through radical-based pathways, such as Giese-type additions, allowing for the formation of new C-C bonds at the bridgehead positions. nih.gov
On the heterocyclic core, functional group interconversions are also well-documented. For example, the reaction of 2-(1-adamantyl)-7-methylimidazo[1,2-a]pyridine with a threefold excess of N-Bromosuccinimide results not only in bromination at the C3 position but also in the oxidation of the 7-methyl group to a formyl group, yielding 2-(1-adamantyl)-3-bromo-7-formylimidazo[1,2-a]pyridine. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the peripheral functionalization of heterocyclic systems. For this compound, these reactions typically utilize a halogenated precursor, most commonly the 3-bromo or 3-iodo derivative obtained from electrophilic substitution. The C3 position is the most common site for these transformations.
The Suzuki-Miyaura cross-coupling reaction has been successfully applied to 2-substituted-3-iodoimidazo[1,2-a]pyridines to form C-C bonds with a wide range of aryl and heteroaryl boronic acids. researchgate.net These reactions are typically efficient when using catalysts like Pd(PPh₃)₄ in the presence of an inorganic base (e.g., Na₂CO₃) in solvents such as DME or THF. researchgate.net This methodology is directly applicable to 3-halo-2-(1-adamantyl)imidazo[1,2-a]pyridine for the synthesis of 3-aryl derivatives.
Other important cross-coupling reactions, such as the Sonogashira and Heck reactions, are also viable. The Sonogashira coupling of 3-bromoimidazo[1,2-a]pyridine (B1267429) analogs with terminal alkynes provides a direct route to 3-alkynyl derivatives, which are valuable precursors for further transformations. researchgate.net
The table below outlines key palladium-catalyzed reactions applicable to the functionalization of the this compound scaffold.
| Reaction Type | Substrate | Coupling Partner | Typical Catalyst/Conditions | Product Type | Reference |
| Suzuki-Miyaura | 3-Iodo-2-substituted-imidazo[1,2-a]pyridine | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, DME | 3-Aryl-2-substituted-imidazo[1,2-a]pyridine | researchgate.net |
| Sonogashira | 3-Bromo-imidazo[1,2-b]pyridazine (analog) | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | 3-Alkynyl-imidazo[1,2-b]pyridazine | researchgate.net |
| Phosphination | 3-Aryl-2-iodoimidazo[1,2-a]pyridine | Secondary Phosphine | Pd(OAc)₂, DIPPF, Cs₂CO₃ | 3-Aryl-2-phosphinoimidazo[1,2-a]pyridine | rsc.org |
Chemo-, Regio-, and Stereoselectivity in Derivatization Processes
Selectivity is a critical aspect of the advanced derivatization of complex molecules like this compound. The inherent electronic properties of the molecule and the choice of reagents and reaction conditions allow for a high degree of control over the outcome of chemical transformations.
Regioselectivity: As previously discussed, electrophilic substitution reactions exhibit a strong preference for the C3 position of the imidazo[1,2-a]pyridine ring. documentsdelivered.com This is the most consistently observed regioselectivity. However, other positions can be targeted under different conditions. For example, directed C-H activation and olefination have been shown to selectively functionalize the C8 position through chelation control. Nucleophilic substitution reactions also show regioselectivity, with the outcome depending on the activating groups and the nature of the nucleophile. researchgate.net
Chemoselectivity: The disparate reactivity of the heterocyclic ring and the aliphatic adamantane cage provides a clear basis for chemoselective reactions. Standard electrophilic bromination readily occurs on the imidazole ring while leaving the numerous C-H bonds of the adamantane core untouched. documentsdelivered.com This allows for the selective modification of one part of the molecule while preserving the other.
Stereoselectivity: Stereoselectivity is generally not a factor in the derivatization of the parent this compound, as both the adamantane cage and the planar heterocyclic system are achiral. Stereochemical considerations would only arise if chiral substituents were introduced or if derivatization created new stereocenters.
Development of Novel Synthetic Routes for Diverse Analogs
The generation of diverse libraries of this compound analogs relies on the development of efficient and versatile synthetic routes. While classical methods involve the condensation of a 2-aminopyridine (B139424) with an α-haloketone (e.g., bromomethyl 1-adamantyl ketone), modern synthetic chemistry has introduced powerful one-pot and multicomponent reactions (MCRs). nih.gov
One of the most effective strategies is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. researchgate.netmdpi.com This reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide in a single step to construct the imidazo[1,2-a]pyridine core. By using an adamantyl-containing starting material, such as an adamantyl isocyanide or aldehyde, this method provides a highly efficient route to a wide array of substituted analogs. researchgate.net This one-pot approach offers significant advantages in terms of operational simplicity and the ability to rapidly generate structural diversity. Tandem strategies, such as a GBB reaction followed by a Ugi reaction, have also been employed to create complex, peptidomimetic structures incorporating the adamantyl-imidazo[1,2-a]pyridine scaffold. beilstein-journals.org
Theoretical and Computational Investigations of 2 1 Adamantyl Imidazo 1,2 a Pyridine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of 2-(1-Adamantyl)imidazo[1,2-a]pyridine. These studies provide insights into the molecule's stability, reactivity, and the distribution of electron density.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov For imidazo[1,2-a]pyridine (B132010) derivatives, the HOMO is typically localized on the fused heterocyclic ring system, indicating its electron-rich nature, while the LUMO is distributed across the entire scaffold. scirp.org The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. scirp.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For the imidazo[1,2-a]pyridine core, negative potential (red/yellow) is generally concentrated around the nitrogen atoms, particularly the N-1 atom of the imidazole (B134444) ring, highlighting these as primary sites for electrophilic attack. nih.gov The bulky adamantyl group, being a saturated hydrocarbon, typically shows a neutral or slightly positive potential (blue/green), contributing to the molecule's lipophilicity.
Reactivity Descriptors: Based on FMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). scirp.orgresearchgate.net Studies on related imidazopyridine derivatives show that these parameters are valuable for comparing the reactivity among a series of compounds. scirp.org
| Parameter | Description | Typical Value Range |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.0 to 5.0 eV |
| Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.5 eV |
| Softness (S) | Reciprocal of hardness, indicates reactivity | 0.4 to 0.5 eV-1 |
| Electronegativity (χ) | Tendency to attract electrons | 3.2 to 4.2 eV |
Note: The values in this table are illustrative and based on published data for structurally related imidazo[1,2-a]pyridine derivatives. Specific values for this compound would require dedicated DFT calculations.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is defined by the spatial arrangement of the rigid adamantyl cage relative to the planar imidazopyridine ring system.
Conformational Analysis: Single-crystal X-ray diffraction studies on derivatives of this compound reveal key conformational features. The torsion angle between the imidazopyridine ring and the adamantyl side chain is consistently in a periplanar conformation. nih.gov This suggests a relatively restricted rotation around the C2-C(adamantyl) single bond due to the steric bulk of the adamantyl group. The imidazopyridine moiety itself is nearly planar, and its orientation with respect to the adamantyl group is a defining structural characteristic. nih.gov
| Parameter | Description | Observed Range (°) |
|---|---|---|
| Torsion Angle (τ1) | Defines the twist between the imidazopyridine ring and the adamantyl C-C bond | 0.0 – 7.1 |
| Dihedral Angle | Angle between the plane of the imidazopyridine ring and the central plane of the adamantyl cage | 0.0 – 5.3 |
Density Functional Theory (DFT) Studies on Reaction Mechanisms
DFT calculations are a cornerstone for investigating the mechanisms of chemical reactions involving the imidazo[1,2-a]pyridine scaffold. These studies can map out the entire reaction pathway, identify transition states, and calculate activation energies, providing a rationale for experimentally observed outcomes. For instance, DFT has been used to elucidate the mechanism of C3-alkylation reactions of imidazo[1,2-a]pyridines, a common synthetic transformation. nih.gov Such studies help in understanding the regioselectivity of the reaction and optimizing conditions for synthesizing derivatives like the title compound.
Molecular Modeling and Docking Studies for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. Numerous studies have performed docking simulations on imidazo[1,2-a]pyridine derivatives to rationalize their biological activity. nih.govnih.govnih.gov
These studies consistently show that the imidazo[1,2-a]pyridine core can form key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in a protein's active site. The substituent at the C2 position plays a crucial role in determining specificity and potency. The large, lipophilic adamantyl group of this compound is expected to form extensive hydrophobic and van der Waals interactions within a binding pocket. nih.gov For example, in a study of related compounds targeting acetylcholinesterase, the adamantyl moiety was found to interact with the peripheral anionic sites of the enzyme. nih.gov
| Protein Target | Key Interactions Observed | Role of C2-Substituent | Reference |
|---|---|---|---|
| Angiotensin II Type 1 (AT1) Receptor | Hydrophobic interactions, hydrogen bonding | Occupies hydrophobic pocket, influences binding affinity | oncotarget.com |
| Nek2 Kinase | Hydrogen bonds with hinge region, hydrophobic interactions | Critical for potency and selectivity | nih.gov |
| α/β-tubulin | Hydrogen bonding, hydrophobic interactions | Contributes to binding affinity at the colchicine (B1669291) binding site | nih.gov |
| Acetylcholinesterase (AChE) | Interactions with peripheral anionic sites | Bulky groups like adamantyl contribute to binding | nih.gov |
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Analysis
QSAR and QSPR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity or physicochemical properties. For imidazo[1,2-a]pyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed. oncotarget.com These models use steric and electrostatic fields to predict the activity of new compounds. Such studies have highlighted that steric bulk and electrostatic properties are key determinants of activity. oncotarget.com The adamantyl group in this compound would be a significant contributor to the steric descriptor in any QSAR model due to its defined size and shape. A QSAR study on related acid pump antagonists indicated that hydrophobic constants and charge transfer are controlling factors for activity, which are properties strongly influenced by an adamantyl substituent. nih.gov
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.
NMR Spectroscopy: By using methods like Gauge-Invariant Atomic Orbital (GIAO) in conjunction with DFT, it is possible to calculate the 1H and 13C NMR chemical shifts of molecules. nih.gov For imidazo[1,2-a]pyrimidine (B1208166) derivatives, a good correlation between theoretical and experimental chemical shifts has been demonstrated. nih.govsemanticscholar.org Such calculations for this compound would help in the unambiguous assignment of proton and carbon signals, especially for the complex adamantyl cage.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an experimental IR spectrum. Studies on related heterocycles have shown excellent agreement between calculated and observed frequencies after applying a scaling factor. nih.gov Experimental FTIR spectra of this compound derivatives show characteristic strong bands for the adamantyl methylene (B1212753) and methine C-H stretching around 2900 and 2850 cm-1, which can be precisely modeled computationally. nih.gov
Pharmacological and Biological Activity Research of 2 1 Adamantyl Imidazo 1,2 a Pyridine and Its Derivatives
In Vitro Biological Screening Methodologies
The biological activities of imidazo[1,2-a]pyridine (B132010) derivatives are assessed through a variety of established in vitro methodologies. To determine cytotoxic and anti-proliferative effects, researchers commonly employ assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. nih.govnih.gov The trypan blue exclusion assay is also used to differentiate viable from non-viable cells, providing a direct count of cell death. nih.gov For assessing long-term cell survival and proliferative capacity, the clonogenic survival assay is utilized. nih.gov
To investigate the mechanisms underlying the observed biological effects, a range of molecular and cellular techniques are applied. Western blot analysis is a key method for detecting and quantifying specific proteins, such as those involved in cell cycle regulation (e.g., p53, p21) and apoptosis (e.g., caspases, PARP). nih.gov The expression of specific genes is analyzed using quantitative polymerase chain reaction (qPCR). nih.gov Enzyme-linked immunosorbent assays (ELISA) are employed to measure the levels of specific proteins, such as inflammatory cytokines, and to evaluate NF-κB DNA binding activity. nih.gov Furthermore, molecular docking studies are frequently used to predict the binding interactions between the imidazo[1,2-a]pyridine ligands and their protein targets, offering insights into their mechanism of action at a molecular level. nih.govresearchgate.net
Investigation of Antimicrobial Properties
Derivatives of the imidazo[1,2-a]pyridine scaffold have been evaluated for a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiprotozoal effects.
Antibacterial Activity: Studies have demonstrated that certain imidazo[1,2-a]pyridine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, derivatives with bromo-fluoro substituents have shown significantly enhanced antimicrobial activity. nih.gov A notable area of investigation is the activity against Mycobacterium tuberculosis (Mtb). A series of imidazo[1,2-a]pyridine-3-carboxamides displayed potent anti-TB activity, with several compounds showing minimum inhibitory concentrations (MICs) in the sub-micromolar and even nanomolar range against the H37Rv strain. nih.govnih.gov One compound, in particular, surpassed the potency of the clinical candidate PA-824 against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. nih.gov
Antifungal Activity: The antifungal potential of these compounds has also been explored. Synthesized derivatives have shown strong inhibition against various fungal strains, with activity comparable to or exceeding that of the standard antifungal agent fluconazole. nih.gov Imine derivatives of 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde demonstrated promising activity against Candida albicans, Saccharomyces cerevisiae, and Aspergillus brasiliensis. researchgate.net
Antiprotozoal Activity: In vitro screening has identified activity against protozoan parasites. Several imidazo[1,2-a]pyridine analogues displayed antileishmanial activity against Leishmania major amastigotes, the clinically relevant form of the parasite. researchgate.net A collaborative virtual screening effort successfully identified and optimized an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis, improving both antiparasitic activity and selectivity. scispace.com
| Compound Class | Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides (e.g., 9, 12, 16, 17, 18 ) | Mycobacterium tuberculosis H37Rv | MIC | ≤0.006 µM | nih.gov |
| Imidazo[1,2-a]pyridine derivatives (e.g., 6b, 6c, 6e, 6f ) | Mycobacterium tuberculosis H37Rv | MIC | 1.6 to 6.25 µg/mL | nih.gov |
| Imidazo[1,2-a]pyridine analogue (8e ) | Leishmania major promastigotes | IC₅₀ | 11.7 µg/mL | researchgate.net |
| Imidazo[1,2-a]pyridine analogue (8e ) | Leishmania major amastigotes | IC₅₀ | 13.2 µg/mL | researchgate.net |
| Imidazo[1,2-a]pyridine analogue (8c ) | Leishmania major amastigotes | IC₅₀ | 13.1 µg/mL | researchgate.net |
Evaluation of Antiviral Potential (e.g., against specific viral targets)
The antiviral properties of imidazo[1,2-a]pyridine derivatives have been a subject of significant research, with studies identifying compounds active against various viruses. A series of adamantine-substituted imidazo[1,2-a]pyridine derivatives were specifically designed and synthesized to evaluate their anti-HIV activities. researchgate.net
Screening of these compounds against HIV-1 in a TZM-bl indicator cell culture system revealed several potent inhibitors. researchgate.net Structure-activity relationship (SAR) studies identified that hydrophobicity (logP) was a crucial factor for the antiviral activity of certain dibromoimidazo[1,2-a]pyridines bearing a thioether side chain. nih.gov Other research has shown that imidazo[1,2-a]pyridines with a thioether side chain at the 3-position were highly active against human cytomegalovirus (HCMV) and also showed pronounced activity against varicella-zoster virus (VZV). nih.gov
| Compound | Viral Target | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 19d | HIV-1IIIB | EC₅₀ | 0.048 | researchgate.net |
| 19e | HIV-1IIIB | EC₅₀ | 0.061 | researchgate.net |
| 19m | HIV-1IIIB | EC₅₀ | 0.077 | researchgate.net |
Exploration of Anticancer Activities in Cell Lines
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting potent inhibitory functions against a variety of cancer cell lines. nih.govresearchgate.net
Their cytotoxic and anti-proliferative effects have been observed in breast cancer cells (HCC1937, MDA-MB-231, MCF-7), ovarian cancer cells (SKOV3), and other cancer cell lines such as lung (A549), liver (HepG2), and cervical (HeLa) cancer. nih.govnih.govresearchgate.netresearchgate.net For example, novel imidazo[1,2-a]pyridine compounds IP-5 and IP-6 showed strong cytotoxic impacts against HCC1937 breast cancer cells with IC₅₀ values of 45 µM and 47.7 µM, respectively. nih.govscispace.com Another derivative with a 3-methoxyphenyl (B12655295) moiety exhibited potent inhibitory activity against MCF-7 and HeLa cell lines with IC₅₀ values of 2.55 and 3.89 µM. researchgate.net
The mechanism of action often involves the induction of cell cycle arrest and apoptosis. nih.govresearchgate.net In HCC1937 cells, compound IP-5 was found to cause cell cycle arrest, evidenced by increased levels of p53 and p21 proteins. nih.gov This compound also induced the extrinsic apoptosis pathway, as indicated by the increased activity of caspase 7 and caspase 8, and a higher level of PARP cleavage. nih.gov Furthermore, some derivatives have been developed as targeted covalent inhibitors, with one compound (I-11) identified as a potent agent for KRAS G12C-mutated NCI-H358 cells. rsc.org
| Compound | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|---|
| Derivative with 3-methoxyphenyl moiety | MCF-7 | Breast | IC₅₀ | 2.55 | researchgate.net |
| Derivative with 3-methoxyphenyl moiety | HeLa | Cervical | IC₅₀ | 3.89 | researchgate.net |
| IP-5 | HCC1937 | Breast | IC₅₀ | 45 | nih.govscispace.com |
| IP-6 | HCC1937 | Breast | IC₅₀ | 47.7 | nih.govscispace.com |
| IP-7 | HCC1937 | Breast | IC₅₀ | 79.6 | nih.govscispace.com |
Assessment of Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are well-documented, with research pointing to their ability to modulate key inflammatory signaling pathways. nih.govnih.gov A novel synthetic derivative, referred to as MIA, has been shown to exert its anti-inflammatory activity by suppressing the STAT3/NF-κB signaling pathways in MDA-MB-231 and SKOV3 cancer cell lines. nih.govnih.gov
This suppression leads to downstream effects, including the reduced expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The reduction in iNOS expression subsequently decreases the production of nitric oxide (NO), a key inflammatory mediator. nih.gov ELISA-based methods have confirmed that these derivatives can lower the levels of inflammatory cytokines and suppress the DNA-binding activity of NF-κB. nih.gov The capacity of the imidazo[1,2-a]azine system to inhibit COX enzymes is a recurring theme in its anti-inflammatory profile. researchgate.net
Modulation of Neurotransmitter Systems and Receptor Binding Studies
Certain 2-phenyl-imidazo[1,2-a]pyridine derivatives have been identified as potent and selective ligands for peripheral benzodiazepine (B76468) receptors (PBRs), now known as the translocator protein (18 kDa) (TSPO). nih.govnih.gov
In vitro receptor binding studies demonstrated that these compounds potently inhibit the binding of the specific PBR ligand [³H]-PK 11195 to brain and ovary membrane preparations. nih.gov Importantly, they showed little to no affinity for central benzodiazepine receptors, which are part of the GABA-A receptor complex, as evidenced by their lack of effect on [³H]-flunitrazepam binding. nih.govnih.gov Further screening confirmed their selectivity, as they did not significantly affect ligand binding to other major neurotransmitter receptors, including GABAB, D1/D2 dopamine, muscarinic acetylcholine, N-methyl-D-aspartic acid, and opiate receptors. nih.gov The selective activation of PBRs by these compounds stimulates steroidogenesis in both the brain and peripheral tissues. nih.gov
| Compound | Receptor | Tissue Source | Binding Metric | Value | Reference |
|---|---|---|---|---|---|
| CB 34 | Peripheral Benzodiazepine Receptor (PBR) | Cerebral Cortex | Kᵢ | 15 nM | nih.gov |
| CB 50 | Peripheral Benzodiazepine Receptor (PBR) | Cerebral Cortex | Kᵢ | 12 nM | nih.gov |
| CB 54 | Peripheral Benzodiazepine Receptor (PBR) | Cerebral Cortex | Kᵢ | 2 nM | nih.gov |
| CB 34, CB 50 | Central Benzodiazepine Receptor | Cerebral Cortex | Affinity | No affinity | nih.gov |
Enzyme Inhibition Studies and Mechanistic Insights at the Molecular Level
The imidazo[1,2-a]pyridine scaffold is a versatile framework for designing inhibitors of various enzymes implicated in disease.
Cyclooxygenase-2 (COX-2) Inhibition: Several studies have focused on developing imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors for anti-inflammatory purposes. nih.gov A synthesized series of these compounds proved to be highly potent and selective COX-2 inhibitors, with IC₅₀ values in the nanomolar range (0.07-0.18 µM) and high COX-2 selectivity indexes (SI) ranging from 57 to 217. researchgate.net Molecular docking studies indicated that these compounds bind similarly to known inhibitors like SC-558, with key substituents like a methylsulfonyl group inserting into the secondary pocket of the COX-2 active site, which contributes to their selectivity. researchgate.net
Kinase Inhibition: The anticancer effects of some derivatives are linked to the inhibition of protein kinases. For example, a novel series of imidazo[1,2-a]pyridine derivatives linked with 1,2,3-triazoles were evaluated as inhibitors of the PI3Kα enzyme, which is a key component in a signaling pathway that regulates cell proliferation and growth. researchgate.net
Other Enzyme Targets: In the context of antitubercular activity, imidazo[1,2-a]pyridines have been proposed to target QcrB, which is the b subunit of the electron transport ubiquinol (B23937) cytochrome C reductase, thereby inhibiting ATP homeostasis in Mycobacterium tuberculosis. nih.gov Furthermore, the scaffold has been utilized to develop covalent inhibitors targeting the KRAS G12C mutation, a key driver in several intractable cancers. rsc.org
| Compound Class/Example | Enzyme Target | Activity Metric | Value Range (µM) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridines (e.g., 6f ) | Cyclooxygenase-2 (COX-2) | IC₅₀ | 0.07 - 0.18 | researchgate.net |
| Imidazo[1,2-a]pyridine linked 1,2,3-triazoles | Phosphatidylinositol-3-kinase (PI3Kα) | Inhibitory Activity Identified | researchgate.net | |
| Imidazo[1,2-a]pyridines (e.g., I-11 ) | KRAS G12C | Potent Covalent Inhibition | rsc.org | |
| Imidazo[1,2-a]pyridines | Mtb QcrB | Proposed Target | nih.gov |
Emerging Biological Activities and Novel Therapeutic Avenues (excluding clinical)
The adamantane (B196018) moiety, with its unique lipophilic and rigid cage structure, has been instrumental in the development of new therapeutic agents. When incorporated into the imidazo[1,2-a]pyridine scaffold at the 2-position, it gives rise to a class of compounds with significant potential for novel therapeutic applications. Research into 2-(1-Adamantyl)imidazo[1,2-a]pyridine and its derivatives has unveiled a spectrum of biological activities beyond their initial applications, opening up new avenues for drug discovery in various disease areas. This section explores these emerging activities, focusing on non-clinical research that highlights novel mechanisms and potential therapeutic targets.
Anti-HIV Activity
A significant emerging area for adamantane-substituted imidazo[1,2-a]pyridine derivatives is in the field of antiviral research, particularly against the Human Immunodeficiency Virus (HIV). A series of novel adamantane-substituted imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anti-HIV-1 activity. rsc.org The evaluation was conducted using an HIV-1IIIB/TZM-bl indicator cell culture system. Several compounds from this series demonstrated potent inhibitory effects. Notably, compounds 19d , 19e , and 19m were identified as the most potent inhibitors, with EC50 values of 0.048, 0.061, and 0.077 µM, respectively. rsc.org These findings suggest that the this compound scaffold is a promising starting point for the development of new anti-HIV-1 agents. Modeling studies provided insights into the interaction of the most potent compound, 19d , with HIV-1 cells, suggesting a potential mechanism of action that could be exploited for further optimization. rsc.org
| Compound | EC50 (µM) |
|---|---|
| 19d | 0.048 |
| 19e | 0.061 |
| 19m | 0.077 |
Anticancer Research
The imidazo[1,2-a]pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, with numerous derivatives investigated for their anticancer properties. nih.govnih.gov The incorporation of an adamantyl group has led to the discovery of derivatives with novel mechanisms of action and potent activity against various cancer cell lines.
One emerging therapeutic avenue is the development of covalent inhibitors targeting specific mutations in cancer-driving proteins. Researchers have utilized the imidazo[1,2-a]pyridine scaffold to develop novel covalent inhibitors for KRAS G12C, a mutation found in many intractable cancers. rsc.org One such compound, I-11 , emerged from a screening as a potent agent against KRAS G12C-mutated NCI-H358 cells. rsc.org This highlights the potential of using the imidazo[1,2-a]pyridine core to create targeted covalent inhibitors for previously "undruggable" targets.
Furthermore, derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a validated therapeutic target for acute myeloid leukemia (AML). nih.gov A series of imidazo[1,2-a]pyridine-thiophene derivatives were developed that retained inhibitory activity against common resistance-conferring secondary mutations in FLT3, such as D835V/Y and F691L. Compound 5o from this series showed equal anti-proliferative activity against cell lines driven by FLT3-ITD, FLT3-ITDD835Y, and FLT3-ITDF691L, indicating its potential to overcome acquired resistance to existing FLT3 inhibitors. nih.gov
Another novel approach involves targeting NIMA-related kinase 2 (Nek2), a protein involved in cell cycle regulation. Structure-based design led to the identification of highly potent and selective Nek2 inhibitors based on the imidazo[1,2-a]pyridine scaffold. Compounds MBM-17 (42c) and MBM-55 (42g) displayed IC50 values of 3.0 nM and 1.0 nM, respectively, and effectively inhibited cancer cell proliferation by inducing cell cycle arrest and apoptosis. nih.gov
| Compound | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| I-11 | Covalent KRAS G12C inhibitor | Potent agent for KRAS G12C-mutated NCI-H358 cells. | rsc.org |
| 5o | FLT3 inhibitor | Equally active against FLT3-ITD and resistance mutations (D835Y, F691L). | nih.gov |
| MBM-17 (42c) | Nek2 inhibitor | IC50 = 3.0 nM; induces cell cycle arrest and apoptosis. | nih.gov |
| MBM-55 (42g) | Nek2 inhibitor | IC50 = 1.0 nM; excellent selectivity for Nek2. | nih.gov |
Antitubercular Activity
The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), has been bolstered by the discovery of novel agents targeting bacterial energy metabolism. Imidazo[1,2-a]pyridine amides (IPAs) have emerged as a promising class of anti-TB drugs. nih.gov A notable target for these compounds is the cytochrome bcc complex (QcrB), a key component of the electron transport chain. Telacebec (Q203), an IPA class drug, is currently in clinical trials and targets this subunit. nih.gov Research into other derivatives continues to yield potent inhibitors. A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity against drug-sensitive Mtb, with the most active compounds having MIC90 values between 0.069 and 0.174 µM. nih.gov These compounds were also effective against multidrug-resistant (MDR) strains.
In addition to targeting QcrB, imidazo[1,2-a]pyridine ethers (IPEs) have been identified as potent and selective inhibitors of mycobacterial ATP synthase. nih.gov The most active IPEs demonstrated potent anti-Mtb activity (MIC80 <0.5 µM) and ATP synthase inhibition (IC50 <0.02 µM). nih.gov These dual-targeting capabilities within the same chemical class underscore the versatility of the imidazo[1,2-a]pyridine scaffold in developing new antitubercular agents.
Structure Activity Relationship Sar Studies of 2 1 Adamantyl Imidazo 1,2 a Pyridine Derivatives
Impact of Substituent Position and Electronic Properties on Biological Activity
The biological activity of 2-(1-adamantyl)imidazo[1,2-a]pyridine derivatives can be finely tuned by the introduction of various substituents on the imidazo[1,2-a]pyridine (B132010) core. The position and electronic nature of these substituents play a pivotal role in modulating the potency and selectivity of these compounds.
Research into the anticholinesterase potential of this class of compounds has provided valuable insights into their SAR. Studies have shown that the nature and position of substituents on the pyridine (B92270) ring significantly influence the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
For instance, the introduction of a methyl group at different positions on the imidazo[1,2-a]pyridine ring of this compound has a demonstrable effect on AChE inhibition. While a methyl group at the R3 position results in moderate activity, the same substituent at the R2 position leads to a notable decrease in inhibitory potential. This suggests that steric hindrance or unfavorable electronic interactions at the R2 position may be detrimental to binding with the active site of AChE.
The electronic properties of substituents also play a crucial role. In a series of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives, the presence of electron-withdrawing groups, such as a chloro substituent, on the phenyl ring was found to be important for BChE inhibition. Conversely, the introduction of an electron-donating methoxy (B1213986) group on the same ring rendered the compound inactive against BChE, highlighting the sensitivity of the biological target to the electronic environment of the inhibitor.
| Compound | Substituent at R2 | Substituent at R3 | AChE IC50 (µM) |
|---|---|---|---|
| 2b | -CH3 | - | 657 |
| 2c | - | -CH3 | 270 |
Role of the Adamantane (B196018) Moiety in Pharmacophore Development
The primary role of the adamantane moiety is to enhance the lipophilicity of the molecule. This increased lipophilicity can improve the compound's ability to cross biological membranes, such as the blood-brain barrier, which is particularly relevant for drugs targeting the central nervous system. The bulky nature of the adamantane group can also provide a strong anchor for the molecule within the binding pocket of a target protein, leading to increased binding affinity and potency.
Furthermore, the adamantane cage is metabolically stable, which can lead to an improved pharmacokinetic profile of the drug candidate. In the context of pharmacophore modeling, the adamantane group often occupies a hydrophobic pocket in the target enzyme or receptor. Its rigid structure helps to orient the rest of the molecule in a conformation that is optimal for binding and biological activity. The introduction of the adamantane moiety has been shown to be a successful strategy in the development of drugs for a variety of targets, and its role in the this compound series is a testament to its importance in medicinal chemistry.
Influence of Heteroatoms and Ring Fusion on Activity Profiles
One notable example is the transition from the imidazo[1,2-a]pyridine to the imidazo[1,2-a]pyrimidine (B1208166) scaffold. The introduction of an additional nitrogen atom in the six-membered ring can lead to significant changes in the compound's biological properties. For instance, various imidazo[1,2-a]pyrimidine derivatives have been investigated for their potential as antiviral, anticancer, and antimicrobial agents. researchgate.netnih.govnih.gov The synthesis of 2-(1-adamantyl)imidazo[1,2-a]pyrimidine derivatives has been reported, opening up avenues for exploring the impact of this ring fusion on the SAR of adamantyl-containing compounds. rcin.org.pl
The altered electronic landscape of the imidazo[1,2-a]pyrimidine system compared to the imidazo[1,2-a]pyridine core can influence hydrogen bonding capabilities and dipole moment, which are critical for drug-receptor interactions. Furthermore, the fusion of additional rings to the imidazo[1,2-a]pyridine backbone can extend the molecule's surface area and introduce new points of interaction with a biological target, potentially leading to novel activity profiles.
Design and Synthesis of Focused Libraries for SAR Exploration
To systematically investigate the structure-activity relationships of this compound derivatives, the design and synthesis of focused chemical libraries are essential. These libraries consist of a series of related compounds where specific structural features are systematically varied to probe their effect on biological activity.
One powerful synthetic strategy for the creation of such libraries is the Groebke–Blackburn–Bienaymé (GBB) reaction. This one-pot, multi-component reaction allows for the rapid and efficient synthesis of a diverse range of imidazo[1,2-a]pyridine derivatives from readily available starting materials. rsc.org By varying the aldehydes, isocyanides, and 2-aminopyridines used in the GBB reaction, a wide array of substituents can be introduced at different positions of the imidazo[1,2-a]pyridine scaffold.
This combinatorial approach enables the generation of a large number of analogs, which can then be screened for their biological activity. The resulting SAR data can be used to identify key structural motifs responsible for the desired pharmacological effect and to guide the design of more potent and selective compounds. The synthesis of peptidomimetics containing the imidazo[1,2-a]pyridine scaffold has also been achieved through a tandem GBB and Ugi reaction, further expanding the chemical space that can be explored. beilstein-journals.org
Computational SAR Approaches for Lead Optimization
In modern drug discovery, computational methods play a crucial role in the optimization of lead compounds. These in silico techniques can provide valuable insights into the interactions between a ligand and its biological target, helping to rationalize observed SAR and guide the design of new, more potent analogs.
Molecular docking is a widely used computational tool that predicts the preferred orientation of a molecule when bound to a target protein. For this compound derivatives, docking studies can help to visualize how the adamantane moiety fits into hydrophobic pockets and how substituents on the imidazo[1,2-a]pyridine ring form key interactions, such as hydrogen bonds, with amino acid residues in the active site. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational approach. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can be developed to correlate the 3D structural features of a series of compounds with their biological activity. nih.gov These models can generate contour maps that highlight regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing a roadmap for the design of improved compounds. Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties is crucial for the early identification of drug candidates with favorable pharmacokinetic profiles. nih.govmdpi.com
By integrating these computational approaches with experimental synthesis and biological testing, researchers can accelerate the lead optimization process and increase the likelihood of developing clinically successful drugs based on the this compound scaffold.
Analytical and Spectroscopic Characterization Methods for 2 1 Adamantyl Imidazo 1,2 a Pyridine and Its Analogs
Advanced Spectroscopic Techniques for Structural Elucidation (NMR, MS, IR, UV-Vis)
Spectroscopic methods provide fundamental insights into the molecular structure and electronic properties of 2-(1-adamantyl)imidazo[1,2-a]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the cornerstone for the structural elucidation of imidazo[1,2-a]pyridine (B132010) derivatives. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR: The spectra of this compound analogs show characteristic signals for both the adamantyl cage and the fused heterocyclic ring system. The protons of the adamantyl group typically appear in the upfield region, while the aromatic protons of the imidazo[1,2-a]pyridine core are observed in the downfield region.
¹³C NMR: The ¹³C NMR spectra are equally informative, showing distinct signals for the imidazole (B134444) carbons, with the C=N and C-N carbons resonating at approximately δ ≈ 146 ppm and 145 ppm, respectively. nih.gov The signals for the adamantyl carbons appear in the aliphatic region of the spectrum.
Table 1: Typical NMR Chemical Shift Ranges for 2-(Adamantyl)imidazo[1,2-a]pyridine Analogs
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Adamantyl Protons | 1.70 - 2.20 | 28 - 45 |
| Imidazo[1,2-a]pyridine Aromatic Protons | 6.80 - 8.50 | 108 - 148 |
| Imidazole Ring Carbons | N/A | ~145 - 146 |
Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight and elemental composition of the target compounds and to study their fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI-MS) are commonly used. nih.govnih.gov ESI tandem mass spectrometry (ESI-MS/MS) has been used to investigate the gas-phase fragmentation of related imidazo[1,2-a]pyridines, providing valuable information for structural identification.
Infrared (IR) Spectroscopy FTIR spectroscopy is used to identify the characteristic functional groups and vibrational modes within the molecule. For adamantyl-substituted imidazo[1,2-a]pyridines, the spectra exhibit signature absorption bands. nih.gov
Adamantyl C-H Stretching: Strong bands are observed around 2900 cm⁻¹ and 2850 cm⁻¹, corresponding to the methylene (B1212753) and methine C-H vibrations of the adamantyl moiety. nih.gov
Aromatic C-H Stretching: The unsaturated C-H stretching of the pyridine (B92270) ring appears near 3100 cm⁻¹. nih.gov
Ring Vibrations: C=C and C=N stretching vibrations within the fused ring system are typically found in the 1600–1450 cm⁻¹ region. nih.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3100 | Medium |
| Adamantyl C-H Stretch | ~2850 - 2900 | Strong |
| C=N and C=C Stretch | ~1450 - 1600 | Medium-Strong |
| C-H Bend (out-of-plane) | ~750 | Strong |
UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The π-conjugated bicyclic structure of imidazo[1,2-a]pyridines results in characteristic absorption bands. ijrpr.com For imidazo[1,2-a]pyridine derivatives, a characteristic absorption peak due to π-π* electronic transitions is often observed around 280 nm. nih.gov The exact position of the maximal absorbance (λmax) can be influenced by substituents and the solvent used. ijrpr.com
Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC, TLC)
Chromatographic methods are essential for separating compounds from reaction mixtures and for assessing the purity of the final products.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions. For adamantyl imidazo[1,2-a]pyridine synthesis, a common solvent system is acetone:benzene (1:1) on silica (B1680970) gel plates, with spots visualized under UV light. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purity assessment of synthesized compounds. For pyridine derivatives, methods using mixed-mode columns can provide excellent peak shape and retention without the need for ion-pairing reagents, which is beneficial for subsequent analysis by mass spectrometry.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of thermally stable and volatile imidazo[1,2-a]pyridine analogs. It is used to confirm purity and identify byproducts. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of crystalline compounds. For this compound and its analogs, this technique provides precise data on bond lengths, bond angles, and torsion angles. nih.gov
Studies on adamantyl-substituted imidazo[1,2-a]pyridines have shown that the bulky adamantyl group influences the crystal packing. The imidazopyridine moiety is typically coplanar to the center of the adamantyl group, with dihedral angles in the range of 0.0–5.3°. nih.gov The analysis also reveals intermolecular interactions, such as π–π stacking, which play a crucial role in building the supramolecular assembly in the solid state. This information is vital for understanding the material's physical properties and for structure-based drug design.
Table 3: Example Crystallographic Data for an Adamantyl-Imidazo[1,2-a]pyridine Analog
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| C1–C7–C8–C9 Torsion Angle (τ₁) | 0.0–7.1° |
| Imidazopyridine-Adamantyl Dihedral Angle | 0.0–5.3° |
Note: Data is representative of the class of compounds as reported in the literature. nih.gov
Thermal Analysis (TGA, DSC) for Material Characterization
Thermal analysis techniques are used to characterize the material properties of compounds by measuring changes in their physical properties as a function of temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis is used to determine the thermal stability of the imidazo[1,2-a]pyridine derivatives, identifying the onset temperature of decomposition. For related imidazolinone derivatives, TGA has been used to determine that thermal stability is dependent on the type of substituent present. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine the melting point, identify any phase transitions, and measure the heat of fusion of the crystalline compounds.
Electroanalytical Techniques for Redox Behavior
Electroanalytical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of imidazo[1,2-a]pyridine derivatives. These compounds can undergo oxidation or reduction processes, and CV can determine the potentials at which these events occur. The redox behavior is of interest for applications in materials science, such as the development of organic electronics and sensors. Studies on related imidazole and pyridine-based compounds show that oxidation processes can be observed, providing insight into the electronic nature of the heterocyclic system. researchgate.net The redox profile of these molecules is also relevant in medicinal chemistry, as some derivatives exert their biological effects through pro-oxidant mechanisms. nih.gov
Potential Research Applications Beyond Biological Activity
Use in Materials Science
The imidazo[1,2-a]pyridine (B132010) moiety is recognized for its utility in material science due to its inherent structural and photophysical properties. rsc.org Derivatives of this scaffold have been investigated for their applications in organic light-emitting diodes (OLEDs) and as fluorescent biomarkers. nih.gov The incorporation of the adamantyl group, known for its thermal stability and defined three-dimensional structure, into the imidazo[1,2-a]pyridine framework could lead to the development of novel materials with enhanced properties.
Polymer Chemistry: While specific research on the incorporation of 2-(1-Adamantyl)imidazo[1,2-a]pyridine into polymers is not extensively documented, the adamantyl group is a well-known building block in polymer chemistry for creating materials with high thermal stability, rigidity, and defined porosity. The functionalization of polymers with this compound could yield materials with unique photoluminescent properties, potentially for use in sensors or specialty coatings.
Liquid Crystals: The rigid and bulky nature of the adamantyl group can influence the mesomorphic behavior of molecules. Introducing the this compound unit into liquid crystalline structures could be a strategy to modulate phase transitions and create novel liquid crystal phases. The inherent fluorescence of the imidazo[1,2-a]pyridine core could also lead to the development of fluorescent liquid crystal displays.
Application in Supramolecular Chemistry and Host-Guest Interactions
The three-dimensional and lipophilic nature of the adamantyl cage makes it an interesting component for designing host-guest systems in supramolecular chemistry.
Single crystal X-ray diffraction studies on a series of imidazo[1,2-a]pyridine derivatives, including 2-(adamantan-1-yl)imidazo[1,2-a]pyridine, have provided insights into their solid-state structures. nih.gov These studies revealed that the introduction of the bulky adamantyl moiety does not significantly affect the structural occupancy, suggesting a predictable packing behavior. nih.gov For 2-(adamantan-1-yl)imidazo[1,2-a]pyridine derivatives, the torsion angles between the imidazopyridine moiety and the adamantyl group are in the range of 0.0–7.1°, indicating a relatively coplanar arrangement. nih.gov This well-defined geometry is a crucial factor in designing predictable host-guest interactions.
The adamantyl group can act as a guest moiety to be included in the cavities of host molecules such as cyclodextrins, calixarenes, and cucurbiturils. The imidazo[1,2-a]pyridine unit, in this context, could serve as a fluorescent reporter of the binding event, allowing for the development of sensory systems based on host-guest complexation.
Role as Ligands in Catalysis
The imidazo[1,2-a]pyridine scaffold contains nitrogen atoms that can coordinate with metal centers, making its derivatives potential ligands in catalysis. The importance of this scaffold as ligands for metal catalysts has been noted as a driver for the development of new synthetic methods for their preparation. nanobioletters.com While the direct application of this compound as a ligand is not widely reported, the broader class of imidazo[1,2-a]pyridines has been explored in catalytic systems. For instance, copper-catalyzed reactions are commonly used for the synthesis of imidazo[1,2-a]pyridines, highlighting the interaction between this heterocyclic system and transition metals. organic-chemistry.orgorganic-chemistry.orgresearchgate.net
The bulky adamantyl group in this compound could provide significant steric hindrance around a coordinated metal center. This steric bulk can be advantageous in catalysis for controlling selectivity, such as enantioselectivity in asymmetric catalysis. The specific electronic properties of the imidazo[1,2-a]pyridine ring system, modified by the electron-donating adamantyl group, could also influence the catalytic activity of the resulting metal complex. Future research could explore the synthesis of transition metal complexes with this compound and evaluate their efficacy in various catalytic transformations.
Development of Fluorescent Probes and Sensors
A significant area of research for imidazo[1,2-a]pyridine derivatives is their application as fluorescent probes and sensors. nih.gov The inherent fluorescence of the imidazo[1,2-a]pyridine core can be modulated by the presence of analytes, leading to a detectable signal. nih.gov Numerous studies have demonstrated the design and synthesis of imidazo[1,2-a]pyridine-based probes for the detection of metal ions and other small molecules. rsc.orgrsc.org
For example, fused imidazo[1,2-a]pyridine systems have been developed as fluorescent sensors for Fe³⁺ and Hg²⁺, exhibiting high sensitivity and selectivity. rsc.org Another study reported an imidazo[1,2-a]pyridine-functionalized xanthene probe for the naked-eye detection of Hg²⁺. rsc.org Furthermore, imidazo[1,2-a]pyridine-based probes have been synthesized for the detection of nerve agent simulants. nih.gov
While these examples utilize the broader imidazo[1,2-a]pyridine scaffold, the introduction of an adamantyl group at the 2-position could offer several advantages for the development of fluorescent probes. The hydrophobicity of the adamantyl moiety could enhance the probe's interaction with nonpolar analytes or its localization within specific cellular compartments. The rigidity of the adamantyl group could also reduce non-radiative decay pathways, potentially leading to higher fluorescence quantum yields.
The following table summarizes the properties of some reported imidazo[1,2-a]pyridine-based fluorescent probes to illustrate the potential of this class of compounds.
| Probe Structure | Analyte Detected | Detection Limit | Reference |
| Fused imidazo[1,2-a]pyridine | Fe³⁺ / Hg²⁺ | 4.0 ppb / 1.0 ppb | rsc.org |
| Imidazo[1,2-a]pyridine-functionalized xanthene | Hg²⁺ | Not specified | rsc.org |
| Fused heterocyclic ESIPT imidazo[1,2-a]pyridine | DCNP / DCP | 0.54 µM / 0.6 µM | nih.gov |
| Imidazo[1,2-a]pyridine-based continuous detector | Fe³⁺ / F⁻ | Not specified | researchgate.net |
This table is for illustrative purposes to show the capabilities of the imidazo[1,2-a]pyridine scaffold. Specific data for a this compound-based probe is not available in the cited literature.
Future Research Directions and Translational Opportunities
Exploration of Undiscovered Biological Targets and Mechanisms of Action
The imidazo[1,2-a]pyridine (B132010) nucleus is a well-established "privileged structure" in drug discovery, known to interact with a wide array of biological targets. nih.govnih.govresearchgate.net Derivatives of this scaffold have demonstrated activities including, but not limited to, anticancer, anti-inflammatory, antitubercular, antiviral, and neuroprotective effects. nih.govresearchgate.net For instance, various analogs have been identified as inhibitors of kinases (e.g., EGFR, VEGFR, PI3K), cyclooxygenase (COX), and tubulin polymerization. researchgate.netnih.gov Specifically, 2-(1-Adamantyl)imidazo[1,2-a]pyridine derivatives have exhibited moderate to weak acetylcholinesterase (AChE) inhibition. nih.gov
However, the full spectrum of molecular targets for this compound remains largely uncharted. The introduction of the adamantyl group can significantly alter the physicochemical properties of the parent scaffold, potentially guiding the molecule to novel binding sites. Future research should prioritize comprehensive target identification and validation studies. Techniques such as chemical proteomics, affinity chromatography, and computational target prediction could unveil previously unknown interacting proteins. Elucidating these novel mechanisms of action is critical for understanding the compound's polypharmacology and identifying new therapeutic indications. For example, given the role of other imidazo[1,2-a]pyridines in neuroinflammation and cancer, exploring targets within these pathways, such as specific cytokines, signaling proteins like STAT3/NF-κB, or enzymes like aldehyde dehydrogenase, could be particularly fruitful. nih.govnih.gov
Development of Highly Selective and Potent Analogs
Building upon the foundational this compound structure, a key future direction is the rational design and synthesis of analogs with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this effort. researchgate.net By systematically modifying both the imidazo[1,2-a]pyridine core and the adamantane (B196018) moiety, researchers can fine-tune the compound's properties. For instance, substitutions on the pyridine (B92270) ring have been shown to significantly impact the activity of related compounds. nih.govnih.gov
The goal is to develop second-generation compounds that minimize off-target effects while maximizing therapeutic efficacy. For example, if a specific kinase is identified as a primary target, analogs can be designed to fit precisely into its ATP-binding pocket, increasing affinity and selectivity over other kinases. nih.gov This has been successfully demonstrated for other imidazo[1,2-a]pyridine derivatives developed as potent anti-tuberculosis agents targeting the QcrB subunit of the electron transport chain or as anticancer agents. nih.govrsc.org The development of covalent inhibitors, where a reactive "warhead" is incorporated into the molecule to form a permanent bond with the target protein, represents another advanced strategy to achieve high potency and prolonged duration of action. rsc.org
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, and the development of this compound analogs is no exception. mednexus.orgijirt.org These computational tools can dramatically accelerate the identification of promising drug candidates by analyzing vast datasets to predict biological activity, toxicity, and pharmacokinetic properties. premierscience.com
AI/ML algorithms can be employed in several key areas:
Virtual Screening: Predictive models can screen massive virtual libraries of potential analogs to identify those with the highest probability of being active against a specific target, thereby prioritizing synthetic efforts. premierscience.com
De Novo Drug Design: Generative AI models can design entirely new molecules based on the adamantyl-imidazo[1,2-a]pyridine scaffold, optimized for desired properties like high target affinity and drug-likeness.
SAR Modeling: Machine learning can build sophisticated quantitative structure-activity relationship (QSAR) models to better understand the complex interplay between chemical structure and biological function, guiding more intelligent analog design.
Property Prediction: AI can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. ijirt.org
By leveraging AI and ML, researchers can navigate the chemical space more efficiently, reducing the time and cost associated with bringing a new drug to the clinic. mednexus.org
Advanced Synthetic Methodologies for Sustainable Production
As promising candidates advance, the development of efficient, scalable, and environmentally friendly synthetic routes becomes paramount. Traditional methods for synthesizing the imidazo[1,2-a]pyridine core often involve harsh conditions or the use of hazardous reagents. bio-conferences.org The field is rapidly moving towards "green chemistry" approaches that minimize waste, reduce energy consumption, and utilize safer solvents and catalysts. acs.org
Future research in this area should focus on:
Catalyst-Free and Metal-Free Reactions: Designing synthetic pathways that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. acs.orgnih.gov
One-Pot and Multicomponent Reactions: Developing streamlined processes where multiple reaction steps are carried out in a single vessel, such as the Groebke–Blackburn–Bienaymé reaction, which reduces solvent usage and purification steps. bio-conferences.orgmdpi.com
Alternative Energy Sources: Utilizing technologies like microwave irradiation and ultrasound to accelerate reaction times and improve yields under milder conditions. bio-conferences.orgthieme-connect.com
Green Solvents: Employing environmentally benign solvents like water or performing reactions under solvent-free conditions. thieme-connect.comorganic-chemistry.org
These advanced methodologies will not only make the production of this compound and its analogs more cost-effective but also align with the growing demand for sustainable practices in the pharmaceutical industry.
Investigation of Multi-target Directed Ligands Based on the Imidazo[1,2-a]pyridine-Adamantane Scaffold
The conventional "one-molecule, one-target" paradigm is often insufficient for treating complex, multifactorial diseases such as cancer, Alzheimer's disease, and infectious diseases. nih.gov The development of multi-target directed ligands (MTDLs)—single molecules designed to modulate multiple targets simultaneously—is an emerging and powerful therapeutic strategy.
The inherent polypharmacology of the imidazo[1,2-a]pyridine scaffold makes it an ideal starting point for designing MTDLs. nih.govnih.gov The adamantane moiety can further enhance this by providing unique steric and lipophilic interactions. Future research could focus on designing hybrid molecules that combine the this compound core with other pharmacophores to hit complementary targets in a disease pathway. For example, in Alzheimer's disease, one could design a molecule that inhibits both acetylcholinesterase and β-secretase, two key enzymes in the disease's progression. nih.gov Similarly, in cancer, an MTDL could be developed to inhibit both a specific kinase and a protein involved in apoptosis or cell cycle regulation. nih.govwaocp.org
Opportunities in Collaborative and Interdisciplinary Research
The successful translation of this compound from a laboratory curiosity to a clinical therapeutic will require a concerted effort across multiple scientific disciplines. Future progress will be significantly enhanced by fostering collaborations between:
Medicinal and Synthetic Chemists: To design and create novel, optimized analogs and develop sustainable manufacturing processes.
Computational Biologists and Data Scientists: To apply AI/ML for target prediction, virtual screening, and predictive modeling of drug properties.
Pharmacologists and Cell Biologists: To perform in-depth in vitro and in vivo studies to elucidate mechanisms of action and evaluate efficacy.
Toxicologists and Pharmacokineticists: To assess the safety profile and ADME properties of lead compounds.
Clinicians: To provide insights into unmet medical needs and to design and conduct eventual clinical trials.
Open innovation models, academic-industrial partnerships, and international research consortia will be instrumental in pooling resources, sharing expertise, and accelerating the development of this promising class of compounds.
Q & A
Q. What are the common synthetic routes for introducing substituents at the C-3 position of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : The C-3 position is highly reactive due to its electron-rich nature. A widely used method is Friedel-Crafts acylation employing catalytic AlCl₃ (5–10 mol%) under mild conditions (e.g., room temperature, dichloromethane solvent). This approach achieves >80% yield for 38 derivatives, with purity >95% after column chromatography . Alternative strategies include multicomponent reactions (MCRs) using boronic acids and glyoxylic acid under catalyst-free conditions, though yields vary (10–75%) depending on substituent steric effects .
Q. What biological activities are associated with the imidazo[1,2-a]pyridine scaffold?
- Methodological Answer : The scaffold exhibits broad pharmacological potential , including COX-2 inhibition (IC₅₀ = 0.07 μM for morpholine-substituted derivatives), GABA receptor modulation (predicted via computational docking), and antimicrobial activity (though some 3-nitro derivatives showed no efficacy against S. aureus or P. aeruginosa) . Structure-activity relationship (SAR) studies highlight that substituents at C-3 (e.g., sulfonamides, acetamides) significantly influence potency and selectivity .
Advanced Research Questions
Q. How do substituents at the C-3 position modulate COX-2 inhibitory activity?
- Methodological Answer : Substituent size and polarity at C-3 directly affect COX-2 binding. For example:
Q. What strategies optimize regioselectivity in C-3 functionalization?
- Methodological Answer : Regioselectivity is controlled by Lewis acid catalysts (e.g., AlCl₃) directing electrophilic acylation to C-3 . For radical-based functionalization, transition-metal-free conditions (e.g., K₂S₂O₈/I₂) promote decarboxylative coupling, favoring C-3 over C-2 by stabilizing radical intermediates via π-stacking interactions . Solvent polarity (DMF > DCM) also reduces byproduct formation in MCRs .
Q. How can computational models predict ligand-receptor interactions for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations validate binding modes. For GABA receptors, derivatives with acetyl groups at C-3 showed stronger predicted binding (ΔG = −9.2 kcal/mol) due to hydrophobic interactions with Leu260 and hydrogen bonds with Thr307 . MD simulations (>100 ns) further assess stability of ligand-receptor complexes .
Q. Why do some imidazo[1,2-a]pyridine derivatives exhibit contradictory biological activity across studies?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability, inoculum size) and compound solubility . For example, 2-thioalkyl-3-nitro derivatives (5a–k) showed no antibacterial activity in microdilution assays (MIC >128 μg/mL) due to poor membrane permeability, but structural analogs with hydrophilic C-3 substituents (e.g., hydroxyl) achieved MIC = 8 μg/mL . Standardized protocols (CLSI guidelines) and logP optimization (1–3) are recommended .
Data Contradiction Analysis
Q. How to resolve low yields in catalyst-free multicomponent reactions (MCRs)?
- Methodological Answer : In MCRs with boronic acids, incomplete decarboxylation and competing adduct formation (e.g., imidazopyridine/glyoxylic acid adducts) reduce yields. Optimization includes:
- Temperature : Increasing from 100°C to 120°C improves decarboxylation efficiency (yield ↑ from 10% to 65%) .
- Solvent : Switching from DMF to DMAc reduces viscosity, enhancing reaction homogeneity .
- Stoichiometry : A 1:1.2:1 ratio of imidazopyridine:glyoxylic acid:boronic acid minimizes side reactions .
Synthetic Innovation
Q. What novel methods enable C-2 functionalization of imidazo[1,2-a]pyridines?
- Methodological Answer : Copper-catalyzed selenylation with selenium powder achieves C-2 selenation under base-free conditions (70–85% yield). Mechanistic studies suggest a radical pathway involving Se• intermediates . Alternatively, pseudo three-component reactions with dialdehydes and active methylene compounds (e.g., 2-(1H-benzo[d]imidazol-2-yl)acetonitrile) yield benzo-fused derivatives via tandem cyclization .
Structural Insights
Q. How do intermolecular interactions influence crystallinity in imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : X-ray diffraction reveals that π-π stacking (3.5–4.0 Å) and C–H⋯N hydrogen bonds (2.8–3.1 Å) dominate crystal packing. Derivatives with electron-withdrawing groups (e.g., nitro) exhibit tighter stacking, enhancing thermal stability (Tₘ >200°C) .
Therapeutic Potential
Q. What in vivo evidence supports anti-inflammatory applications of imidazo[1,2-a]pyridine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
